molecular formula C19H38N4O B2915180 17-(5-Amino-1H-1,2,4-triazol-3-yl)heptadecan-7-ol CAS No. 2279123-46-3

17-(5-Amino-1H-1,2,4-triazol-3-yl)heptadecan-7-ol

Cat. No.: B2915180
CAS No.: 2279123-46-3
M. Wt: 338.54
InChI Key: ZCNDSWPNVDTKMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17-(5-Amino-1H-1,2,4-triazol-3-yl)heptadecan-7-ol (CAS 2279123-46-3) is a synthetic organic compound of significant interest in materials science research, particularly for its exceptional properties as a corrosion inhibitor. This compound, with the molecular formula C19H38N4O and a molecular weight of 338.53, belongs to the 1,2,4-triazole family, a class of heterocyclic rings known for their stability and ability to bind to metal surfaces . The primary research application of this compound is in protecting copper metals from corrosion in aggressive environments. Electrochemical and direct corrosion tests have demonstrated that it exhibits a remarkably high protection degree, reaching 97% in acidic chloride-containing media at a concentration of 10.0 mmol/L . Its mechanism of action is attributed to the formation of protective adsorbed layers on the metal surface, a characteristic of triazole derivatives, which create a barrier against corrosive agents . The structure of the molecule, featuring a long 17-carbon chain with a hydroxyl group, is engineered to influence its inhibitory efficiency, with the hydroxyalkyl chain playing a critical role in its performance in acidic conditions . This product is offered with a purity of 98% and is intended for research applications only . It is not for diagnostic or therapeutic use, nor for administration to humans or animals. Proper handling procedures should be followed, and the product should be stored at 2-8°C to maintain stability .

Properties

IUPAC Name

17-(3-amino-1H-1,2,4-triazol-5-yl)heptadecan-7-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38N4O/c1-2-3-4-11-14-17(24)15-12-9-7-5-6-8-10-13-16-18-21-19(20)23-22-18/h17,24H,2-16H2,1H3,(H3,20,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNDSWPNVDTKMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCCCCCCCCC1=NC(=NN1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

17-(5-Amino-1H-1,2,4-triazol-3-yl)heptadecan-7-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

17-(5-Amino-1H-1,2,4-triazol-3-yl)heptadecan-7-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 17-(5-Amino-1H-1,2,4-triazol-3-yl)heptadecan-7-ol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between 17-(5-Amino-1H-1,2,4-triazol-3-yl)heptadecan-7-ol and related compounds from the evidence:

Compound Name Core Structure Key Substituents Biological Activity (IC₅₀) Reference
17-(5-Amino-1H-1,2,4-triazol-3-yl)heptadecan-7-ol 1,2,4-Triazole C₁₇ alkyl chain, -OH at C7, -NH₂ at triazole Not reported Hypothetical
2-(1-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)-hydrazono-thiadiazole (9b) 1,3,4-Thiadiazole Methylphenyl-triazole, hydrazono-thiadiazole HepG2: 2.94 µM; MCF-7: Not active
Thiazole derivative (12a) Thiazole Diazenyl, hydrazinyl-triazole HepG2: 1.19 µM; MCF-7: 3.4 µM
3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamides 1,2,4-Triazole Propanamide linker Antitumor (mechanism under study)
Methyl 3-[7-nitro-5-trifluoromethyl-1H-benzimidazol-2-yl]propanoate (12) Benzimidazole Nitro, trifluoromethyl, propanoate Not reported (synthetic intermediate)

Key Observations:

Core Heterocycle Diversity: The target compound’s 1,2,4-triazole core distinguishes it from 1,2,3-triazole or benzimidazole-based analogs (e.g., and ).

Alkyl Chain vs. Aromatic Systems: The heptadecanol chain introduces hydrophobicity and conformational flexibility, contrasting with rigid aromatic systems in ’s thiadiazoles and thiazoles. This may enhance membrane penetration but reduce specificity for polar binding pockets .

Biological Activity Trends: Thiazole and thiadiazole derivatives () show potent activity against hepatocellular carcinoma (HepG2), with IC₅₀ values <3 µM. The 5-amino-1,2,4-triazole moiety in the target compound could similarly engage cellular targets (e.g., kinases or DNA repair enzymes) but requires empirical validation .

Synthetic Accessibility: Microwave-assisted synthesis routes for 3-(5-amino-1,2,4-triazol-3-yl)propanamides () suggest scalable methods for modifying the triazole’s substituents, which could be adapted for the target compound’s synthesis.

Structure-Activity Relationship (SAR) Insights

  • Amino Group Impact: The 5-amino group on the triazole likely enhances solubility and hydrogen-bond donor capacity, critical for interactions with biological targets (e.g., enzyme active sites) .
  • Shorter-chain analogs (e.g., C3 propanamides in ) may exhibit better pharmacokinetic profiles .
  • Heterocycle Hybridization : Hybrid structures combining triazoles with thiadiazoles or thiazoles () show synergistic effects in cytotoxicity, suggesting combinatorial strategies for optimizing the target compound’s bioactivity .

Biological Activity

Overview

17-(5-Amino-1H-1,2,4-triazol-3-yl)heptadecan-7-ol is a synthetic organic compound with the molecular formula C19H38N4O. It features a triazole ring and a long aliphatic chain, which contribute to its unique biological properties. This compound has garnered attention for its potential applications in various fields, including medicinal chemistry, antimicrobial activity, and anticorrosive properties.

Chemical Structure and Properties

The compound consists of a triazole moiety linked to a heptadecan-7-ol backbone. The presence of the hydroxyl group and the long carbon chain significantly influence its solubility and biological interactions.

PropertyValue
Molecular FormulaC19H38N4O
Molecular Weight338.5 g/mol
CAS Number2279123-46-3
StructureChemical Structure

Antimicrobial Properties

Research has indicated that compounds containing triazole rings often exhibit significant antimicrobial activity. In a study evaluating various derivatives of 5-amino-1H-1,2,4-triazoles, it was found that 17-(5-Amino-1H-1,2,4-triazol-3-yl)heptadecan-7-ol demonstrated effective inhibition against several bacterial strains at varying concentrations. The compound's mechanism is thought to involve disruption of microbial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of 17-(5-Amino-1H-1,2,4-triazol-3-yl)heptadecan-7-ol has also been explored. A comparative study reported that derivatives containing triazole moieties showed promising antiproliferative effects against various cancer cell lines. For instance, compounds similar to 17-(5-Amino-1H-1,2,4-triazol-3-yl)heptadecan-7-ol exhibited IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil (5-FU). The apoptosis-inducing capability was linked to the compound's ability to modulate apoptotic pathways and enhance the expression of pro-apoptotic proteins while downregulating anti-apoptotic factors .

Anticorrosion Activity

In addition to its biological applications, this compound has been investigated for its effectiveness as a corrosion inhibitor in chloride-containing environments. Studies showed that at a concentration of 10 mmol/L, it achieved up to 97% protection against copper corrosion. The presence of the hydroxyl group in the structure appears to enhance its protective capabilities by forming stable complexes with metal surfaces .

The biological activity of 17-(5-Amino-1H-1,2,4-triazol-3-yl)heptadecan-7-ol is believed to stem from its interaction with specific molecular targets:

  • Enzyme Inhibition : The triazole ring can interact with enzymes involved in critical metabolic processes.
  • Cell Membrane Disruption : The long aliphatic chain may integrate into lipid membranes, altering their integrity and function.
  • Apoptotic Pathways : The compound can modulate signaling pathways that lead to programmed cell death in cancer cells.

Study on Anticancer Activity

A notable study evaluated the antiproliferative effects of various triazole derivatives against cancer cell lines such as MGC-803 and PC-3. Results indicated that compounds with longer alkyl chains exhibited enhanced activity compared to shorter ones. Specifically, derivatives similar to 17-(5-Amino-1H-1,2,4-triazol-3-yl)heptadecan-7-ol showed IC50 values ranging from 6 µM to over 100 µM across different cell lines .

Corrosion Inhibition Study

In another investigation focused on corrosion inhibition, it was demonstrated that increasing the concentration of 17-(5-Amino-1H-1,2,4-triazol-3-yl)heptadecan-7-ol led to a corresponding increase in protective efficiency against copper corrosion in acidic environments . This study highlighted the compound's potential application in industrial settings where metal degradation is a concern.

Q & A

Q. What methodological steps are recommended for synthesizing 17-(5-Amino-1H-1,2,4-triazol-3-yl)heptadecan-7-ol, and how can purity be verified?

To synthesize this compound, begin with a literature review to identify analogous triazole-containing syntheses. For example, reflux conditions (e.g., 8 hours at elevated temperatures with AcONa/AcOH catalysts) used in thiazolo-triazinone derivatives may guide reaction optimization . Post-synthesis, purify via recrystallization (ethanol is common for similar compounds) , and confirm purity using thin-layer chromatography (TLC) with toluene/ethyl acetoacetate/water solvent systems (8.7:1.2:1.1 ratio) and iodine visualization . NMR and elemental analysis (as in quinoline-pyrazole derivatives) should validate structural integrity .

Q. How should researchers design initial stability and reactivity studies for this compound?

Conduct accelerated stability testing under varying pH, temperature, and humidity. While heptadecanol derivatives are stable under standard conditions , the triazole moiety may introduce reactivity. Test compatibility with oxidizers (e.g., peroxides) and polar solvents, referencing protocols from environmental fate studies that assess abiotic transformations . Use spectroscopic methods (FTIR, HPLC) to monitor degradation products.

Q. What analytical techniques are essential for characterizing physical-chemical properties?

  • Solubility : Perform phase-solubility studies in water, ethanol, and DMSO, noting heptadecanol’s inherent hydrophobicity .
  • Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds.
  • Partition coefficients : Measure logP values via shake-flask or HPLC methods, critical for bioavailability predictions.

Advanced Research Questions

Q. How can computational modeling enhance the design of derivatives targeting specific biological pathways?

Leverage generative models like Adapt-cMolGPT to predict derivatives with improved target affinity. This approach combines molecular docking (for binding site analysis) and QSAR modeling to prioritize candidates with optimal pharmacokinetic profiles . Validate predictions via in vitro assays, such as enzyme inhibition studies, as seen in benzimidazole-carboxylic acid syntheses .

Q. What experimental frameworks are recommended for assessing ecological impacts and human exposure risks?

Adopt a tiered approach from Project INCHEMBIOL:

  • Phase 1 : Determine environmental distribution (soil/water partitioning) using OECD 121 guidelines .
  • Phase 2 : Evaluate acute toxicity in model organisms (e.g., Daphnia magna) and biodegradability via OECD 301 tests.
  • Phase 3 : Model human exposure pathways (dermal, inhalation) using physiologically based pharmacokinetic (PBPK) simulations .

Q. How should researchers address contradictory data in bioactivity or synthetic yield outcomes?

  • Replicate experiments : Use randomized block designs (e.g., split-split plots with four replicates) to isolate variables like reaction time or catalyst concentration .
  • Meta-analysis : Compare results with structurally similar compounds (e.g., pyrazol-3-one derivatives) to identify trends in triazole reactivity .
  • Advanced analytics : Employ high-resolution mass spectrometry (HRMS) to detect trace impurities that may skew bioactivity results .

Q. What strategies optimize reaction yields in large-scale synthesis while minimizing byproducts?

  • Catalyst screening : Test alternatives to AcONa/AcOH, such as DMAP or ionic liquids, to enhance regioselectivity .
  • Kinetic studies : Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation and adjust reflux duration .
  • Green chemistry : Explore solvent-free conditions or microwave-assisted synthesis to reduce waste, as demonstrated in thiophene-methanone syntheses .

Methodological Considerations

  • Data validation : Cross-reference spectral data with PubChem entries for analogous triazole derivatives to ensure consistency .
  • Ethical compliance : Follow APA standards for transparent reporting of synthetic protocols and statistical analyses .
  • Interdisciplinary collaboration : Integrate synthetic chemistry with computational toxicology to accelerate risk assessment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.